molecular formula C9H8BrClO B1448608 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol CAS No. 1691720-00-9

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Cat. No.: B1448608
CAS No.: 1691720-00-9
M. Wt: 247.51 g/mol
InChI Key: BNJJZRJEDPWNLW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol ( 1691720-00-9) is a high-purity chemical compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 . It is supplied for research and development applications, strictly for laboratory use. This compound belongs to a class of substituted phenylcyclopropanol derivatives, which are valuable scaffolds in modern medicinal chemistry and drug discovery efforts . These structural motifs are of significant interest in the design and synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) active agents. Research indicates that incorporating the cyclopropanol group attached to an aromatic system can be a strategic approach to optimize the physicochemical properties of drug candidates, influencing factors such as metabolic stability and predicted blood-brain barrier (BBB) permeability . The specific bromo- and chloro- substitutions on the phenyl ring make this compound a versatile chemical building block, or synthetic intermediate, for further functionalization and the creation of targeted libraries in structure-activity relationship (SAR) studies . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJZRJEDPWNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol typically involves:

The key challenge is controlling regioselectivity and stereoselectivity during cyclopropanation and ensuring the halogen substituents are correctly positioned at the 3- and 4-positions on the phenyl ring.

Preparation via Cyclopropanation of Halogenated Styrenes

One common approach is the cyclopropanation of 3-bromo-4-chlorostyrene derivatives using carbenoid reagents.

Method outline:

  • Start with commercially available 3-bromo-4-chlorostyrene.
  • Subject the styrene to cyclopropanation using a carbene source such as diazomethane or a Simmons–Smith reagent (e.g., diiodomethane with zinc-copper couple).
  • The reaction proceeds via addition of the carbene across the double bond, forming the cyclopropane ring.
  • Subsequent oxidation or hydrolysis yields the cyclopropanol functionality at the 1-position.

This method benefits from the direct use of halogenated styrene, ensuring the halogen substituents are in place before cyclopropanation, thus avoiding challenges in selective halogenation later.

Alternative Route: Cyclopropanation of Phenylacetonitrile Derivatives

A related approach, inspired by the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, involves:

  • Starting from substituted phenylacetonitrile (e.g., 3-bromo-4-chlorophenylacetonitrile).
  • Treating with 1,2-dibromoethane in the presence of a strong base (e.g., sodium hydroxide) to form the cyclopropane ring.
  • Hydrolysis of the nitrile group to the corresponding acid or alcohol.
  • Conversion of the acid to the cyclopropanol via reduction or other functional group transformations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in diverse chemical reactions and biological interactions, making it valuable for research and development.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors of enzymes like 11β-HSD-1, which is relevant in the context of metabolic disorders such as diabetes and obesity. Modifications to the cyclopropyl group have shown promise in enhancing inhibitory activity against this enzyme .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its cyclopropyl structure allows for various transformations that can lead to more complex molecules.

  • Synthesis of Derivatives : this compound can undergo reactions such as oxidation and reduction, enabling the formation of derivatives with altered functional groups that may exhibit different biological activities .

Chemical Biology

In chemical biology, this compound can be utilized as a probe to study biological systems. Its reactivity can provide insights into enzyme mechanisms and protein interactions.

  • Biological Probes : The electrophilic nature of the bromine atom may facilitate covalent interactions with nucleophilic sites on proteins, allowing researchers to investigate specific biological pathways .

Case Study 1: Inhibition of 11β-HSD-1

A study explored the synthesis and evaluation of derivatives based on this compound for their inhibitory effects on human 11β-HSD-1. The results showed that modifications to the cyclopropyl moiety significantly improved potency, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Antiviral Activity

Preliminary investigations into the antiviral properties of related compounds have suggested that structural modifications can enhance efficacy against viral targets. This highlights the potential for this compound derivatives in developing antiviral agents, particularly those targeting HIV .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Molecular Data and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Substituents CAS Number Source
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol C₉H₈BrClO ~247.35 3-Br, 4-Cl Br, Cl Not explicitly listed
1-(3-Bromo-4-methoxyphenyl)cyclopropan-1-ol C₁₀H₁₁BrO₂ 243.10 3-Br, 4-OCH₃ Br, OCH₃ 1242314-65-3
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol C₉H₈ClFO 186.61 2-Cl, 3-F Cl, F 1504931-98-9
1-(3,4-Dichlorophenyl)cyclopropan-1-ol C₉H₈Cl₂O 203.10 3-Cl, 4-Cl Cl (×2) 1248294-93-0
1-(4-Bromophenyl)cyclopropanol C₉H₉BrO ~213.08 4-Br Br 109240-30-4

Key Observations:

  • Substituent Electronic Effects: The Br and Cl groups in the target compound are strong electron-withdrawing groups (EWGs), which reduce electron density on the phenyl ring, directing electrophilic substitutions to meta/para positions. In contrast, the methoxy group (OCH₃) in the 4-methoxy analog is electron-donating, altering reactivity toward ortho/para selectivity .
  • Molecular Weight and Polarity: The Br/Cl combination in the target compound increases molecular weight (~247.35 g/mol) compared to dichloro (203.10 g/mol) or single-bromo (~213.08 g/mol) analogs, impacting solubility and crystallization behavior.

Biological Activity

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9_9H8_8BrClO
  • Molecular Weight : 247.52 g/mol
  • CAS Number : 1691720-00-9
  • Purity : ≥97% .

The compound's biological activity is attributed to its interactions with various biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, and inflammation. Notably, it has shown potential in:

  • Cell Signaling Modulation : Engaging with specific kinases and receptors that regulate cell growth.
  • Apoptosis Induction : Triggering mitochondrial pathways leading to programmed cell death in cancer cells.
  • Neuroprotection : Inhibiting acetylcholinesterase (AChE), potentially offering therapeutic benefits for neurodegenerative diseases .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

Study FocusFindings
A549 Lung Cancer Cells Reduced cell viability by inducing apoptosis via mitochondrial pathways, evidenced by increased pro-apoptotic markers .
FaDu Hypopharyngeal Tumor Cells Showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .

Anti-inflammatory Effects

Research indicates that the compound may reduce inflammatory responses:

  • In animal models of arthritis, treatment with this compound resulted in decreased joint swelling and lower levels of inflammatory markers compared to control groups .

Antimicrobial Properties

Investigations into the antimicrobial activity of this compound revealed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties by inhibiting AChE, which could be beneficial for conditions like Alzheimer's disease .

Case Studies

Several case studies have explored the biological activities of this compound:

Case Study 1: Anticancer Activity
A study focused on A549 lung cancer cells found that treatment with this compound significantly reduced cell viability. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound led to a marked reduction in inflammatory markers and joint swelling compared to untreated controls.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
3-Fluoro-4-phenylpyrrolidineLacks cyclopropane; primarily studied for CNS effectsModerate CNS activity
4-Chlorophenyl cyclopropanolSimilar structure without bromine substitutionLimited anticancer activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation of a carbonyl precursor. For example, 1-(3-Bromo-4-chlorophenyl)ethanone (CAS 54826-14-1) can undergo a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a strong base (e.g., NaH) to form the cyclopropane ring . Optimization involves controlling reaction temperature (0–5°C), solvent polarity (THF or DMSO), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the cyclopropane ring (δ ~1.0–2.5 ppm for cyclopropane protons) and substituent positions. Aromatic protons (δ ~7.0–7.8 ppm) distinguish bromo and chloro substitution patterns .
  • IR : The hydroxyl group (O–H stretch at ~3200–3600 cm1^{-1}) and carbonyl absence confirm successful cyclopropanation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C9_9H8_8BrClO, exact mass 260.94 g/mol) and isotopic patterns for bromine/chlorine .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond lengths, angles, and stereochemistry. Crystals are grown via slow evaporation in ethanol. Key parameters include the cyclopropane C–C bond length (~1.50–1.54 Å) and dihedral angles between the phenyl ring and cyclopropane plane. Data refinement requires high-resolution (<1.0 Å) datasets to resolve heavy atoms (Br, Cl) .

Advanced Research Questions

Q. How do steric and electronic effects influence the cyclopropane ring stability in this compound under varying pH conditions?

  • Methodological Answer :

  • Steric Effects : The ortho-bromo and para-chloro substituents create steric hindrance, increasing ring strain. Stability is assessed via thermal gravimetric analysis (TGA) and dynamic NMR (variable-temperature studies) to detect ring-opening transitions .
  • Electronic Effects : Electron-withdrawing groups (Br, Cl) destabilize the cyclopropane ring under acidic conditions. Hydroxyl group protonation (pH < 3) exacerbates ring strain, leading to ring-opening products. Reaction kinetics are monitored via HPLC or 1^1H NMR .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • DFT Calculations : Geometry optimization (B3LYP/6-311+G(d,p)) predicts NMR chemical shifts. Discrepancies arise from solvent effects (e.g., CDCl3_3 vs. gas phase) or conformational flexibility.
  • Dynamic Effects : Variable-temperature NMR identifies rapid ring puckering or phenyl rotation, which DFT may not capture. MD simulations (AMBER) model dynamic behavior .
  • Hybrid Methods : Cross-validate using solid-state NMR or X-ray data to resolve ambiguities .

Q. What role does this compound serve in the synthesis of pharmacologically active agents, and how is its bioactivity assessed?

  • Methodological Answer :

  • Pharmacophore Design : The bromo-chloro-phenyl group enhances lipophilicity and target binding (e.g., kinase inhibition). Cyclopropanol acts as a metabolic stability enhancer .
  • Bioactivity Assays :
  • In Vitro : Screen against cancer cell lines (e.g., MTT assay) and enzyme targets (e.g., COX-2 inhibition).
  • ADME Profiling : Microsomal stability (CYP450) and plasma protein binding (equilibrium dialysis) assess drug-likeness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
Reactant of Route 2
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1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.